2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its trifluoroacetamide group and a morpholinopyridazine moiety, which contribute to its unique chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the morpholinopyridazine core. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoroacetamide group can enhance the stability and reactivity of the resulting compounds.
Biology
In biological research, 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide has shown potential as a therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
The compound's potential therapeutic applications include its use as an inhibitor of certain enzymes or receptors involved in disease processes. Its unique structure may allow it to modulate biological pathways effectively.
Industry
In the industrial sector, this compound can be used in the development of new materials or chemical processes. Its properties may be leveraged to create more efficient or environmentally friendly products.
Mechanism of Action
The mechanism by which 2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound's trifluoroacetamide group may enhance its binding affinity and selectivity, leading to more effective modulation of the target pathways.
Comparison with Similar Compounds
Similar Compounds
Trifluoroacetamide derivatives: : Other compounds with trifluoroacetamide groups may share similar properties and applications.
Morpholinopyridazine derivatives: : Compounds with similar morpholinopyridazine cores may exhibit comparable biological activities.
Uniqueness
2,2,2-trifluoro-N-(4-(6-morpholinopyridazin-3-yl)phenyl)acetamide stands out due to its specific combination of functional groups, which contribute to its unique chemical and biological properties. This combination allows for distinct interactions with biological targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N4O2/c17-16(18,19)15(24)20-12-3-1-11(2-4-12)13-5-6-14(22-21-13)23-7-9-25-10-8-23/h1-6H,7-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDAUWNSWKXSIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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